5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione
Overview
Description
Synthesis Analysis
Furan compounds can be synthesized from biomass-derived renewable chemical feedstocks like furfural and 5-hydroxy-methylfurfural . The synthesis of furan compounds has garnered increasing attention due to their wide-spread applications .Molecular Structure Analysis
Spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques can be used to analyze the molecular structure of furan compounds .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Thiol-Thione Tautomerism
Compounds such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, derived from furan-2-carboxylic acid hydrazide, have been synthesized and studied for their thiol-thione tautomeric equilibrium. These studies contribute to the understanding of chemical equilibrium in similar sulfur and nitrogen-containing heterocyclic compounds (Koparır, Çetin, & Cansiz, 2005).
Dye-Sensitized Solar Cells
Research into phenothiazine derivatives, including those with furan as a conjugated linker, has shown their efficacy in improving solar energy-to-electricity conversion efficiency in dye-sensitized solar cells. This suggests potential applications for furan derivatives in renewable energy technologies (Se Hun Kim et al., 2011).
Crystal Structure Analysis
Studies on compounds like 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one have employed X-ray powder diffraction and DFT studies to investigate their molecular and solid-state structures. Such research aids in the design and synthesis of new materials with tailored properties (Rahmani et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of furan derivatives have been extensively studied, including reactions for the formation of novel compounds that can serve as intermediates for further chemical synthesis or as active compounds in various applications. For example, the synthesis of 3-substituted furans via directed lithiation and palladium-catalyzed coupling has been reported, showcasing the versatility of furan compounds in synthetic chemistry (Ennis & Gilchrist, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c21-16-17-12-18(11-15-7-4-10-20-15)13-19(16)9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLHPBLSHTJHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333691 | |
Record name | 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676243-80-4 | |
Record name | 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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